molecular formula C6H6N2OS B12348776 5-Methylidene-2-methylsulfanylpyrimidin-4-one

5-Methylidene-2-methylsulfanylpyrimidin-4-one

Cat. No.: B12348776
M. Wt: 154.19 g/mol
InChI Key: YHPZPPAADMBJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylidene-2-methylsulfanylpyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and have significant biological and chemical importance. This compound is characterized by the presence of a methylidene group at the 5-position and a methylsulfanyl group at the 2-position of the pyrimidine ring, along with a ketone functional group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylidene-2-methylsulfanylpyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclocondensation of 6-methyl-2-methylsulfanylpyrimidin-4-ylhydrazine with ethyl acetoacetate. This reaction typically requires the presence of a base, such as sodium ethoxide, and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-purity starting materials, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism of action of 5-Methylidene-2-methylsulfanylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, its derivatives have been shown to inhibit tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylidene-2-methylsulfanylpyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C6H6N2OS

Molecular Weight

154.19 g/mol

IUPAC Name

5-methylidene-2-methylsulfanylpyrimidin-4-one

InChI

InChI=1S/C6H6N2OS/c1-4-3-7-6(10-2)8-5(4)9/h3H,1H2,2H3

InChI Key

YHPZPPAADMBJAI-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=O)C(=C)C=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.